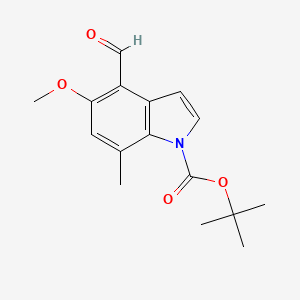

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Description

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (CAS: 1481631-51-9) is a substituted indole derivative with a molecular formula of C₁₆H₁₉NO₄ and a molecular weight of 289.3 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, alongside a formyl group at position 4, a methoxy group at position 5, and a methyl group at position 6. It is commercially available in purities up to 98% and is utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQVVLKDJOMDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of commercially available starting materials and inexpensive reagents is preferred to ensure efficiency and economic viability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or sulfonic acids under acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₉NO₄

- Molecular Weight : 289.33 g/mol

- CAS Number : 1481631-51-9

The compound features an indole structure, which is known for its presence in numerous biologically active molecules. The tert-butyl ester and formyl functional groups enhance its chemical reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate serves as a pharmaceutical intermediate. Its indole structure is associated with various biological activities, including:

- Enzyme Inhibition : Studies indicate that this compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition suggests potential implications for drug-drug interactions and metabolic pathways.

| Biological Activity | Potential Impact |

|---|---|

| Cytochrome P450 Inhibition | Affects drug metabolism and interactions |

| Antioxidant Activity | Potential therapeutic benefits in oxidative stress-related conditions |

Agrochemicals

The compound's reactivity and structural features make it a candidate for developing agrochemical agents. Its ability to interact with biological systems can lead to the synthesis of novel pesticides or herbicides.

Materials Science

Due to its unique chemical properties, this compound may find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Biological Activity Evaluation : Research has demonstrated that compounds with indole structures exhibit significant biological activities, including antimicrobial and anticancer properties .

- Synthesis of Related Compounds : The synthesis of various analogs has been explored, revealing insights into structure-activity relationships that can guide the development of more potent derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in substituent type, position, and functional group reactivity. Key examples include:

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)

- Molecular Formula: C₁₅H₁₆BrNO₄

- Molecular Weight : 354.20 g/mol

- Substituents : Bromine at position 4, formyl at position 3, methoxy at position 7 .

- Key Differences: The bromine atom at position 4 enhances electrophilic substitution reactivity, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. The shifted formyl group (position 3 vs.

(E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15)

- Molecular Formula: Not explicitly stated, but estimated as C₁₈H₂₃NO₅S (based on synthesis in ).

- Substituents : A propenyl-mesylate group at position 6 .

- Key Differences : The mesylate (methylsulfonyloxy) group acts as a leaving group, enabling nucleophilic substitution or elimination reactions. The absence of a formyl group reduces aldehyde-mediated reactivity compared to the parent compound .

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (8)

- Substituents : A bulky dodecahydrophenanthrene carboxamido group at position 2 .

- Key Differences : The steric bulk of the carboxamido group limits accessibility for further functionalization, contrasting with the smaller formyl group in the parent compound. This structural feature may influence binding affinity in biological systems .

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding and Crystal Packing

In contrast, bromine substituents (as in the 4-bromo analogue) primarily engage in halogen bonding, which may alter crystallization behavior .

Biological Activity

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (CAS No. 1481631-51-9) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₆H₁₉N₁O₄

- Molecular Weight : 299.33 g/mol

- Structure : The compound features a tert-butyl group, a formyl group, and a methoxy group attached to the indole ring, which influences its biological properties.

Antimicrobial Activity

Research indicates that derivatives of indole compounds often exhibit significant antimicrobial properties. For instance, studies have demonstrated that related indole compounds possess activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of indole derivatives against S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 µg/mL against MRSA, indicating potent antibacterial activity . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Anticancer Activity

Indoles are known for their anticancer properties due to their ability to modulate various cellular pathways involved in cancer progression.

Research Findings

In vitro studies have shown that certain indole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds structurally similar to this compound have displayed significant antiproliferative activities against several cancer cell lines, including A549 (lung cancer) and others . The mechanisms often involve apoptosis induction and cell cycle arrest.

The biological activity of indole derivatives is often attributed to their ability to interact with multiple biological targets:

- Antimicrobial Mechanism : Indoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

- Anticancer Mechanism : They can induce apoptosis through mitochondrial pathways or modulate signaling pathways such as PI3K/Akt and MAPK .

Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the indole core:

Methoxylation and Methylation : Introduce methoxy and methyl groups at positions 5 and 7 via electrophilic substitution or directed metalation.

Formylation : The Vilsmeier-Haack reaction is commonly used to install the formyl group at position 4 using POCl₃ and DMF .

Esterification : Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Purification : Column chromatography (e.g., EtOAc/hexane) and recrystallization ensure high purity (>95%), validated by NMR and mass spectrometry .

Advanced: How can crystallographic techniques validate the molecular structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and torsion angles. Use SHELXL for refinement, which is optimized for small-molecule structures .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .

- Validation Tools : Check for geometric outliers (e.g., using PLATON) and hydrogen-bonding patterns (graph-set analysis) to confirm packing interactions .

Example: A related indole derivative (tert-butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate) was validated via XRD, confirming the Boc group’s steric protection .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC):

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₉NO₄, MW 289.33) via ESI-TOF with <2 ppm error .

- IR Spectroscopy : Detect the formyl C=O stretch (~1680–1720 cm⁻¹) and ester C=O (~1740–1760 cm⁻¹) .

Advanced: What strategies resolve contradictions in reported biological activities of this indole derivative?

Methodological Answer:

- Substituent Analysis : Compare activity across analogs (e.g., tert-butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate) to isolate substituent effects. For example, the formyl group’s electrophilicity may enhance enzyme inhibition compared to bromo analogs .

- Assay Optimization : Standardize conditions (e.g., pH, temperature) for enzyme inhibition assays. For cytochrome P450 studies, use recombinant isoforms to control for variability .

- Computational Docking : Perform molecular dynamics simulations to predict binding modes and validate with mutagenesis (e.g., altering key residues in the active site) .

Basic: How does the formyl group influence the compound’s reactivity in further synthetic applications?

Methodological Answer:

The formyl group at position 4 enables:

- Nucleophilic Additions : Condensation with amines (e.g., hydrazines) to form hydrazones for Schiff base synthesis .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling after conversion to a boronic ester (e.g., using Pd catalysis) .

- Reduction : Reduce to a hydroxymethyl group (NaBH₄) for prodrug derivatization, as seen in tert-butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate .

Advanced: How to design experiments to study its enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values for cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare with positive controls (e.g., ketoconazole) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., CYP450) to resolve binding interactions at ≤2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.